molecular formula C11H10F3NO2 B2451761 1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 82049-96-5

1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No.: B2451761
CAS No.: 82049-96-5
M. Wt: 245.201
InChI Key: GETZRGTWONSKGI-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H10F3NO2 It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4-(trifluoromethoxy)phenyl group

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Future Directions

The future directions for the study of 1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with pyrrolidin-2-one under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can influence the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one
  • 4-(Trifluoromethoxy)phenyl-Containing Polymers

Comparison: 1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of the pyrrolidin-2-one ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For example, the pyrrolidin-2-one ring provides a different steric and electronic environment compared to the piperidin-4-one ring, potentially leading to variations in binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)17-9-5-3-8(4-6-9)15-7-1-2-10(15)16/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETZRGTWONSKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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